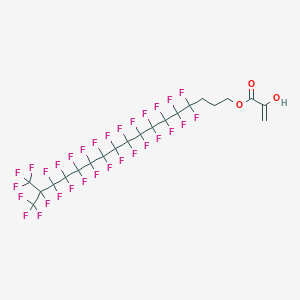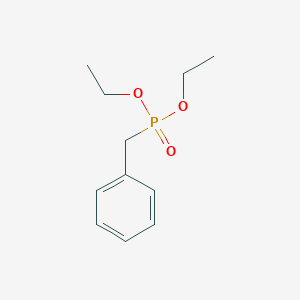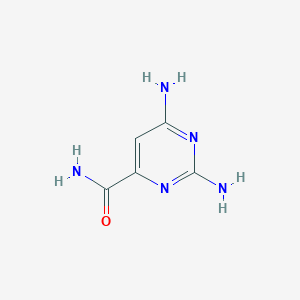
2,6-Diaminopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminopyrimidine-4-carboxamide (DAPY) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of novel drugs. DAPY derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of 2,6-Diaminopyrimidine-4-carboxamide derivatives varies depending on the specific compound and its intended application. However, in general, 2,6-Diaminopyrimidine-4-carboxamide derivatives exert their biological effects by inhibiting specific enzymes or proteins involved in disease processes. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives that exhibit activity against HIV-1 reverse transcriptase work by inhibiting the enzyme's activity, thereby preventing viral replication.
生化学的および生理学的効果
2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit a variety of biochemical and physiological effects, depending on the specific compound and its intended application. For example, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent antibacterial activity, while others have been found to exhibit anti-inflammatory or antitumor activity. Additionally, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their relatively simple and efficient synthesis method, which makes them readily available for research purposes. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have a broad spectrum of biological activities, making them potential candidates for the development of novel drugs. However, one limitation of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their potential toxicity, which must be carefully evaluated before use.
将来の方向性
There are several future directions for the research and development of 2,6-Diaminopyrimidine-4-carboxamide derivatives. One potential direction is the development of 2,6-Diaminopyrimidine-4-carboxamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Additionally, the use of 2,6-Diaminopyrimidine-4-carboxamide derivatives in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of new biological targets for 2,6-Diaminopyrimidine-4-carboxamide derivatives may lead to the development of novel drugs for the treatment of a variety of diseases.
合成法
2,6-Diaminopyrimidine-4-carboxamide can be synthesized through various methods, including the reaction of 2,6-diaminopyrimidine with ethyl oxalyl chloride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-diaminopyrimidine with diethyl carbonate, followed by hydrolysis and decarboxylation. These methods are relatively simple and efficient, making 2,6-Diaminopyrimidine-4-carboxamide a readily available compound for research purposes.
科学的研究の応用
2,6-Diaminopyrimidine-4-carboxamide derivatives have been extensively studied for their potential applications in the development of novel drugs. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent activity against HIV-1 reverse transcriptase, making them potential candidates for the treatment of HIV infections. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have shown promising results in the treatment of tuberculosis, malaria, and cancer.
特性
CAS番号 |
18620-82-1 |
|---|---|
製品名 |
2,6-Diaminopyrimidine-4-carboxamide |
分子式 |
C5H7N5O |
分子量 |
153.14 g/mol |
IUPAC名 |
2,6-diaminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) |
InChIキー |
AUPGCSRHUPOJDP-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1N)N)C(=O)N |
正規SMILES |
C1=C(N=C(N=C1N)N)C(=O)N |
その他のCAS番号 |
18620-82-1 |
同義語 |
2,6-diaminopyrimidine-4-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



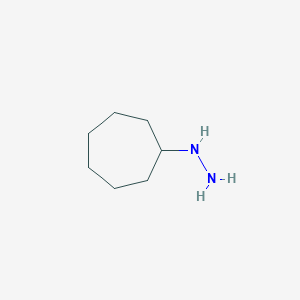
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
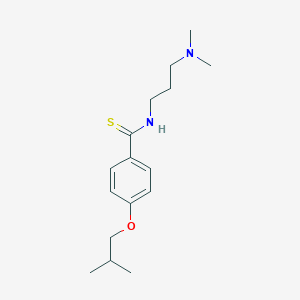
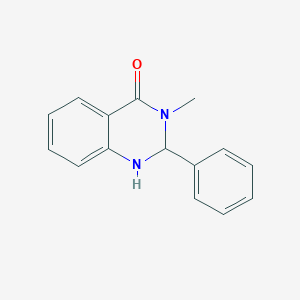
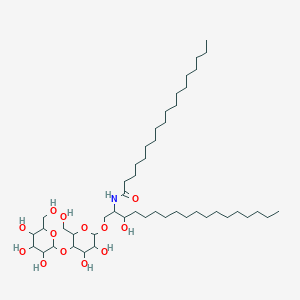
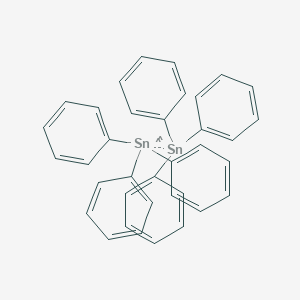
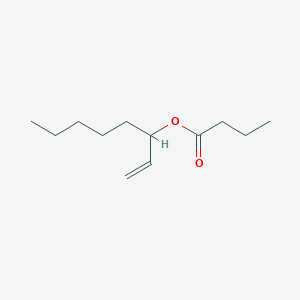
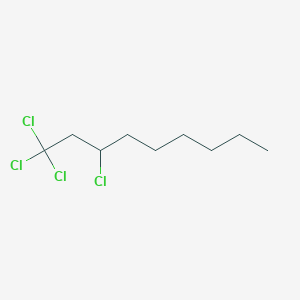
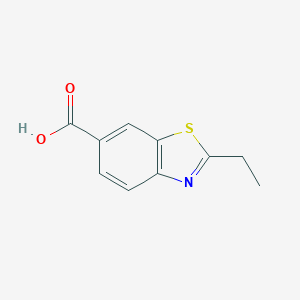
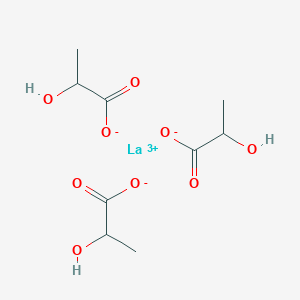
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)

